Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate
Overview
Description
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a cyano group, and an iodophenyl group attached to a pyrazole ring
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-iodobenzaldehyde under basic conditions to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate can be compared with other similar pyrazole derivatives, such as:
Ethyl 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate: Lacks the iodine atom, which may affect its reactivity and binding properties.
Ethyl 5-amino-4-cyano-1-(4-bromophenyl)pyrazole-3-carboxylate: Contains a bromine atom instead of iodine, which can influence its chemical behavior and biological activity.
Ethyl 5-amino-4-cyano-1-(4-chlorophenyl)pyrazole-3-carboxylate: Contains a chlorine atom, which may result in different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNHBYXAUWYROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674951 | |
Record name | Ethyl 5-amino-4-cyano-1-(4-iodophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-64-9 | |
Record name | Ethyl 5-amino-4-cyano-1-(4-iodophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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